molecular formula C9H8Cl2O2 B075993 Methyl 2,3-dichlorophenylacetate CAS No. 10328-87-7

Methyl 2,3-dichlorophenylacetate

Cat. No.: B075993
CAS No.: 10328-87-7
M. Wt: 219.06 g/mol
InChI Key: XUMYFVFSYKMRDF-UHFFFAOYSA-N
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Description

Methyl 2,3-dichlorophenylacetate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dichlorophenylacetate can be synthesized through the esterification of 2,3-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichlorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Scientific Research Applications

Methyl 2,3-dichlorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,3-dichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The presence of chlorine atoms and the ester group influences its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorophenylacetate
  • Methyl 3,4-dichlorophenylacetate
  • Methyl 2,5-dichlorophenylacetate

Uniqueness

Methyl 2,3-dichlorophenylacetate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which affects its chemical reactivity and interactions. This positional isomerism can lead to different physical and chemical properties compared to other dichlorophenylacetate derivatives .

Properties

IUPAC Name

methyl 2-(2,3-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYFVFSYKMRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370486
Record name METHYL 2,3-DICHLOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10328-87-7
Record name METHYL 2,3-DICHLOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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